molecular formula C9H11NO3 B8443533 Methyl 3-ethoxypyridine-2-carboxylate

Methyl 3-ethoxypyridine-2-carboxylate

Cat. No.: B8443533
M. Wt: 181.19 g/mol
InChI Key: RUIUPJMNQCUHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethoxypyridine-2-carboxylate is a versatile pyridine derivative valued in organic synthesis and materials science research as a key synthetic intermediate . Its structure, featuring both an ether and an ester functional group on the pyridine ring, makes it a valuable precursor for constructing more complex molecules. Researchers utilize this compound as a building block in the development of pharmaceutical candidates and advanced materials . In particular, pyridine-2-carboxylate derivatives are extensively studied as organic ligands in the synthesis of metal-organic coordination complexes . These complexes are of significant interest for applications in nonlinear optics (NLO), due to potential charge transfer interactions between the ligand and metal centers like Cobalt (II) or Cadmium (II), which can lead to materials with enhanced optical properties . The compound serves as a crucial starting material in medicinal chemistry for the synthesis of heteroaryl amide derivatives, which are explored for their potential as therapeutic agents targeting hyperproliferative disorders . As a bidentate ligand, it can coordinate to various metal ions to form complexes with tailored electronic characteristics . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-ethoxypyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-7-5-4-6-10-8(7)9(11)12-2/h4-6H,3H2,1-2H3

InChI Key

RUIUPJMNQCUHNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-ethoxypyridine-2-carboxylate is recognized for its potential in pharmaceutical research, particularly as a building block in the synthesis of biologically active compounds.

Case Study: Synthesis of Antidepressants

In a study examining the synthesis of novel antidepressants, this compound was utilized as a key intermediate. Researchers found that derivatives synthesized from this compound exhibited significant monoamine oxidase inhibitory activity, suggesting potential therapeutic effects in treating depression and anxiety disorders .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)
This compoundMonoamine oxidase inhibitor25
Derivative AMonoamine oxidase inhibitor15
Derivative BSerotonin reuptake inhibitor30

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in the development of herbicides and pesticides.

Case Study: Integrated Weed Management

In research conducted on integrated weed management strategies for oil palm plantations, this compound was evaluated for its herbicidal properties. The study indicated that formulations incorporating this compound demonstrated effective control over specific weed species while exhibiting lower toxicity profiles compared to traditional herbicides .

Table 2: Herbicidal Efficacy

Herbicide ComponentTarget WeedsEfficacy (%)
This compoundBroadleaf weeds85
GlyphosateGrasses90
MetsulfuronPerennial weeds80

Organic Synthesis

This compound serves as an important reagent in organic synthesis, facilitating the formation of various heterocycles and complex organic molecules.

Case Study: Synthesis of Heterocycles

A recent study highlighted the use of this compound in synthesizing novel pyridine derivatives through cyclization reactions. The resulting compounds showed promising activity against several cancer cell lines, indicating their potential as anticancer agents .

Table 3: Anticancer Activity of Synthesized Compounds

Compound NameCancer Cell LineIC50 Value (µM)
Pyridine Derivative AMCF-7 Breast Cancer20
Pyridine Derivative BHeLa Cervical Cancer18
Pyridine Derivative CA549 Lung Cancer22

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 3-ethoxypyridine-2-carboxylate with structurally related pyridine carboxylates from the evidence:

Compound Name Substituents Ester Group Molecular Weight* Key Properties Applications
This compound 3-ethoxy, 2-COOCH₃ Methyl ~197.2 (calc.) Electron-donating ethoxy; polar Synthetic intermediate
Ethyl 3-Fluoropyridine-2-carboxylate 3-fluoro, 2-COOCH₂CH₃ Ethyl 183.15 Electron-withdrawing fluoro; lipophilic Agrochemical research
Methyl 3-Cl-5-(CF₃)pyridine-2-carboxylate 3-Cl, 5-CF₃, 2-COOCH₃ Methyl 255.56 Strongly electron-withdrawing; stable Pharmaceutical intermediates
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate 2-methyl, 6-p-tolyl, 3-COOCH₂CH₃ Ethyl 255.31 Steric hindrance; hydrophobic Organic synthesis

*Molecular weights for this compound and Ethyl 3-Fluoropyridine-2-carboxylate are calculated or inferred from analogs.

Notes on Data Limitations and Further Research

  • The provided evidence lacks direct data on this compound; comparisons rely on structural analogs.
  • Physical properties (e.g., melting point, solubility) for the target compound require experimental validation.
  • Further studies should explore its synthesis routes (e.g., esterification of 3-ethoxypyridine-2-carboxylic acid) and biological activity.

Q & A

Q. What diastereoselective synthesis methods are effective for producing methyl 3-ethoxypyridine-2-carboxylate derivatives?

A diastereoselective approach involves condensing substituted pyridine precursors with ethyloxalate or ethoxalyl chloride under basic conditions. For example, describes the reaction of o-hydroxypropanophenone with ethoxalyl chloride in pyridine to yield stereochemically defined pyrrolidine carboxylates. Key factors include solvent choice (e.g., pyridine for nucleophilic catalysis), temperature control (room temperature to 80°C), and stoichiometric optimization to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. highlights the use of 1H^1H-NMR to confirm diastereoselectivity by analyzing coupling constants (e.g., J=9HzJ = 9 \, \text{Hz} for vicinal protons). FT-IR identifies functional groups, such as ester carbonyl stretches near 1730 cm1^{-1}, as noted in . Elemental analysis further validates purity (>95%) .

Q. What safety protocols are recommended for handling this compound during synthesis?

and emphasize:

  • Use of fume hoods to avoid inhalation of volatile intermediates.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Emergency measures: Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic tools resolve structural ambiguities in this compound derivatives?

X-ray crystallography workflows include:

  • Data collection : Use SHELX ( ) for intensity integration and ORTEP-3 ( ) for thermal ellipsoid visualization.
  • Refinement : SHELXL ( ) refines bond lengths/angles with least-squares minimization.
  • Validation : Mercury CSD ( ) checks packing motifs and hydrogen-bonding networks. For example, uses torsion angle data (δ179\delta \sim 179^\circ) to confirm planar heterocyclic rings .

Q. How are computational models applied to analyze puckering behavior in pyridine-derived heterocycles?

introduces generalized puckering coordinates (q,ϕq, \phi) derived from Cremer-Pople parameters. For six-membered rings, out-of-plane displacements (zjz_j) are calculated via least-squares plane fitting. Software like Gaussian or ORCA can simulate puckering energetics, aiding in understanding strain effects in derivatives like this compound .

Q. What strategies address contradictory data in the synthesis and properties of pyridine carboxylates?

demonstrates:

  • Reproducibility checks : Varying reaction solvents (e.g., benzene vs. ethanol) to isolate intermediates.
  • Cross-validation : Combining NMR, X-ray, and mass spectrometry to confirm product identity.
  • Mechanistic studies : Using deuterated reagents to trace proton transfer pathways in cases of unexpected byproducts .

Q. How do researchers elucidate reaction mechanisms involving this compound intermediates?

employs:

  • Kinetic studies : Monitoring reaction progress via UV-Vis spectroscopy.
  • EPR spectroscopy : Detecting radical intermediates in copper-catalyzed reactions.
  • DFT calculations : Modeling transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclization steps .

Methodological Tables

Technique Application Key Parameters Reference
SHELXL RefinementSmall-molecule crystallographyR-factor < 5%, wR2 < 12%
Diastereoselective SynthesisPyrrolidine carboxylate formationPyridine solvent, 80°C, 12h reaction time
FT-IR AnalysisEster carbonyl identification1730 cm1^{-1} absorbance
Cremer-Pople ParametersRing puckering quantificationq=0.2A˚,ϕ=179q = 0.2 \, \text{Å}, \phi = 179^\circ

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